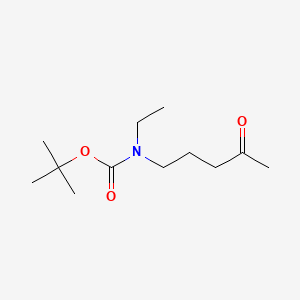

N-(t-Boc)-N-ethyl-4-oxopentylamine

Übersicht

Beschreibung

“N-(t-Boc)-N-ethyl-4-oxopentylamine” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

Deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetyl chloride in methanol, and N-Boc removal with HCl in organic solvents .Wissenschaftliche Forschungsanwendungen

Coupling Reagent in Synthesis

N-(t-Boc)-N-ethyl-4-oxopentylamine is utilized as a coupling reagent in chemical synthesis. For instance, in the synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), it acts as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. Boc-Oxyma is comparable to COMU in reactivity and mechanism but is easier to prepare and recover, reducing chemical waste significantly (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Chemoselective O-Ethylation

Another application is in the highly selective O-ethylation of N-Boc amino alcohols under phase-transfer catalyzed conditions. This method, using 50% aqueous sodium hydroxide in heptanes or toluene, results in exclusively O-ethylated products (Liu, Ciszewski, Shen, & Prashad, 2014).

Synthesis of α,β-Didehydroamino Acid Derivatives

In the synthesis of α,β-didehydroamino acid derivatives, such as ethyl N-Boc- and N-Z-α-tosylglycinates, the compound is reacted with aldehydes in the presence of tributylphosphine and a base. This process yields α,β-didehydroamino acid derivatives with high (Z)-selectivity (Kimura, Nagano, & Kinoshita, 2002).

In DNA Binding Studies

This compound related compounds are used in studies examining DNA binding properties. For example, the interactions of acridine antitumor agents with DNA involve similar compounds, with variations in the placement of amino substituents influencing DNA binding affinity and groove selectivity (Crenshaw, Graves, & Denny, 1995).

Amide N-C Cross-Coupling

This compound is relevant in the context of amide N-C(O) bonds' reactivity in cross-coupling reactions. N-acyl-tert-butyl-carbamates (Boc), a related class of acyclic amides, are intrinsically twisted around the N-C(O) axis, enabling the development of elusive amide bond N-C cross-coupling reactions (Szostak, Shi, Meng, Lalancette, & Szostak, 2016).

N-tert-Butyloxycarbonylation in Water

The compound also plays a role in catalyst-free N-tert-butyloxycarbonylation of amines in water, a process that achieves chemoselective formation of N-t-Boc derivatives without the formation of side products like isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

While specific safety data for “N-(t-Boc)-N-ethyl-4-oxopentylamine” is not available, compounds involving the Boc group can be hazardous. For example, tert-butyl N-(1-naphthyl) carbamate, a compound with a Boc group, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The development of efficient and sustainable methods for N-Boc deprotection is an area of ongoing research . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst for the deprotection of a wide variety of N-Boc derivatives .

Wirkmechanismus

Target of Action

N-(t-Boc)-N-ethyl-4-oxopentylamine is a compound with a tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in this compound can be selectively removed or “deprotected” under certain conditions . This deprotection process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions . The electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

Biochemical Pathways

The deprotection of the Boc group is a key step in many biochemical transformations . .

Pharmacokinetics

The deprotection process can potentially influence the compound’s bioavailability by altering its chemical structure .

Result of Action

The primary result of the action of this compound is the removal of the Boc group, yielding a deprotected amine . This process is crucial in the synthesis of various compounds, including medicinally active compounds .

Action Environment

The deprotection of the Boc group in this compound can be influenced by various environmental factors. For instance, the reaction takes place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol is necessary for the reaction to occur .

Biochemische Analyse

Biochemical Properties

N-(t-Boc)-N-ethyl-4-oxopentylamine plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with di-tert-butyl dicarbonate, which facilitates the protection of amino groups . The nature of these interactions is primarily based on the formation of stable carbamate bonds, which protect the amino groups from unwanted reactions during synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective properties help maintain the integrity of amino groups, which are essential for protein synthesis and function. This protection ensures that cellular processes dependent on these amino groups proceed without interruption, thereby maintaining normal cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable carbamate bonds with amino groups. This process begins with the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate. This intermediate then collapses, releasing carbon dioxide and forming the stable carbamate bond . This mechanism ensures the protection of amino groups during biochemical reactions, preventing unwanted side reactions and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo degradation, leading to the release of the protected amino groups . Long-term studies have shown that the compound can maintain its protective properties for extended periods, ensuring the integrity of amino groups in various biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing any adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . Studies have shown that the compound’s protective properties are dose-dependent, with optimal protection achieved at specific dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to the protection and deprotection of amino groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the formation of stable carbamate bonds . These interactions play a crucial role in maintaining the integrity of amino groups during metabolic processes, ensuring proper protein synthesis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on amino groups.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its protective effects on amino groups. The compound may be directed to these compartments through targeting signals or post-translational modifications . This localization ensures that the compound can effectively protect amino groups in specific cellular environments, maintaining the integrity of biochemical reactions.

Eigenschaften

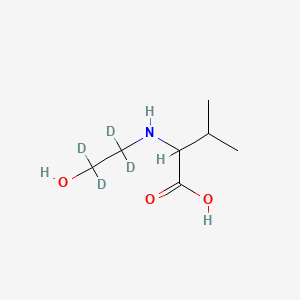

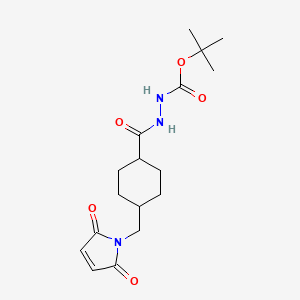

IUPAC Name |

tert-butyl N-ethyl-N-(4-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-6-13(9-7-8-10(2)14)11(15)16-12(3,4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKSCSEAZAHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652489 | |

| Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-52-8 | |

| Record name | Carbamic acid, ethyl(4-oxopentyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.